Ethyl piperidin-4-ylcarbamate hydrochloride
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Overview
Description
Ethyl piperidin-4-ylcarbamate hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is commonly used in pharmaceutical research due to its potential therapeutic effects and its role in drug development.
Mechanism of Action
Target of Action
Ethyl Piperidin-4-ylcarbamate Hydrochloride is a derivative of Piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological activities . The interaction of this compound with its targets would result in changes at the molecular level, which could potentially lead to observable effects at the cellular or systemic level.
Biochemical Pathways
Piperidine derivatives have been found to have various pharmacological applications , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the pharmacological activities of piperidine derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl piperidin-4-ylcarbamate hydrochloride involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction typically requires a base such as sodium hydroxide or sodium methylate in a solvent like methanol . The mixture is then filtered and evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows a scalable process that ensures high yield and purity. The process involves the use of economically viable chemicals and optimized reaction conditions to produce large batches efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-ylcarbamate derivatives, while reduction may produce ethyl piperidin-4-ylcarbamate .
Scientific Research Applications
Ethyl piperidin-4-ylcarbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Ethyl piperidin-4-ylcarbamate hydrochloride is unique among piperidine derivatives due to its specific chemical structure and properties. Similar compounds include:
Piperidine: A basic nitrogen-containing heterocycle used in various chemical syntheses.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Icaridin: A piperidine derivative used as an insect repellent .
These compounds share some structural similarities but differ in their specific applications and effects.
Properties
IUPAC Name |
ethyl N-piperidin-4-ylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQCSJIZVBFKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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